molecular formula C18H12ClNO2 B6122471 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one

4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one

Cat. No. B6122471
M. Wt: 309.7 g/mol
InChI Key: VOLTZPOVAKCPOT-USFYMYEYSA-N
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Description

4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one, also known as CBO, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CBO is a heterocyclic compound that contains both an oxazole and a benzylidene group, making it a unique and versatile molecule.

Mechanism of Action

4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is believed to interact with metal ions through its oxazole group, leading to fluorescence. Its ability to inhibit protein kinase C is thought to be due to its ability to bind to the enzyme's active site and prevent substrate binding. The mechanism by which 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one induces apoptosis in cancer cells is not fully understood but is thought to involve the activation of caspases, enzymes involved in programmed cell death.
Biochemical and Physiological Effects:
4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has been shown to have low toxicity in vitro, making it a promising compound for further study. Its ability to inhibit protein kinase C may have potential therapeutic applications in diseases such as cancer and diabetes. 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's ability to induce apoptosis in cancer cells may also make it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its fluorescent properties, which make it useful as a probe for metal ion detection. Its low toxicity also makes it a promising compound for further study. However, one limitation of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one is its relatively complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one research. One area of interest is its potential as an anti-cancer agent, and further studies could investigate its mechanism of action and efficacy in vivo. 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one's ability to inhibit protein kinase C also makes it a potential therapeutic target for diseases such as cancer and diabetes. Additionally, further research could explore the use of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one as a fluorescent probe for other metal ions and its potential applications in other scientific fields.

Synthesis Methods

The synthesis of 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one can be achieved through a multi-step process starting with the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorobenzylidene)malononitrile. This intermediate is then cyclized with ethyl chloroacetate to form 4-(4-chlorobenzylidene)-2-cyano-3-oxobutanoic acid ethyl ester. Finally, the ethyl ester is reacted with phenylacetylene in the presence of a base to form 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has shown potential as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been studied as a potential inhibitor of protein kinase C, an enzyme involved in cell signaling pathways. 4-(4-chlorobenzylidene)-2-(2-phenylvinyl)-1,3-oxazol-5(4H)-one has also been investigated for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO2/c19-15-9-6-14(7-10-15)12-16-18(21)22-17(20-16)11-8-13-4-2-1-3-5-13/h1-12H/b11-8+,16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLTZPOVAKCPOT-USFYMYEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-(4-chlorobenzylidene)-2-[(E)-2-phenylethenyl]-1,3-oxazol-5(4H)-one

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